Primary Metabolite Identification: Cyclohexane Hydroxylation (CF15) as the Major Phase I Product
In a head‑to‑head in vitro metabolic study using human liver microsomes (10 μmol/L, 1 h incubation), CH‑Fubiata produced a distinct primary metabolite profile. The most abundant metabolite identified was CF15, resulting from hydroxylation at the cyclohexane moiety. This contrasts with ADB‑FUBIATA (primary metabolite AF7, hydroxylation at the indole/adjacent methylene), AFUBIATA (primary metabolite A16, hydroxylation at the adamantane), and CH‑PIATA (primary metabolite CP9, hydroxylation at the pentane) [1].
| Evidence Dimension | Most abundant phase I metabolite (by chromatographic peak area) |
|---|---|
| Target Compound Data | CF15 – hydroxylation at the cyclohexane moiety |
| Comparator Or Baseline | ADB‑FUBIATA (AF7 – indole/adjacent methylene hydroxylation); AFUBIATA (A16 – adamantane hydroxylation); CH‑PIATA (CP9 – pentane hydroxylation) |
| Quantified Difference | Qualitatively distinct metabolic sites; CH‑Fubiata uniquely hydroxylates the cyclohexane ring |
| Conditions | Human liver microsomes, 10 μmol/L, 1 h incubation, LC‑HRMS analysis |
Why This Matters
This unique metabolic signature dictates which analytical targets must be monitored in forensic urinalysis; using an incorrect reference standard would lead to false negatives in drug testing.
- [1] Watanabe S, Yamane H, Iwai T, Matsushita R, Seto Y. In vitro metabolic profiling of new synthetic cannabinoids, ADB‑FUBIATA, AFUBIATA, CH‑FUBIATA, and CH‑PIATA. Arch Toxicol. 2023;97(12):3085‑3094. DOI: 10.1007/s00204‑023‑03605‑1. View Source
